Furan, 2-(4-bromobutyl)-5-methyl-

Description

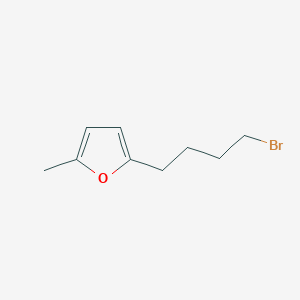

Furan, 2-(4-bromobutyl)-5-methyl- (IUPAC name: 5-methyl-2-(4-bromobutyl)furan) is a brominated furan derivative characterized by a methyl group at the 5-position and a 4-bromobutyl chain at the 2-position of the furan ring. Brominated furans are of interest in organic synthesis, pharmaceuticals, and materials science due to their reactivity and functional versatility.

Properties

Molecular Formula |

C9H13BrO |

|---|---|

Molecular Weight |

217.10 g/mol |

IUPAC Name |

2-(4-bromobutyl)-5-methylfuran |

InChI |

InChI=1S/C9H13BrO/c1-8-5-6-9(11-8)4-2-3-7-10/h5-6H,2-4,7H2,1H3 |

InChI Key |

QHERYWKWHFRTRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)CCCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Furan, 2-(4-bromophenyl)-5-phenyl (CAS: 92796-38-8)

- Structure : Aromatic bromine (4-bromophenyl) and phenyl substituents.

- Properties : Molecular weight 299.16 g/mol, melting point 127–129°C, predicted boiling point 388.5±27.0°C, density 1.366±0.06 g/cm³ .

- Comparison : The aliphatic 4-bromobutyl chain in the target compound likely reduces melting/boiling points compared to aromatic bromine derivatives due to decreased rigidity.

Furan, 2-(2-furanylmethyl)-5-methyl-

- Structure : 5-methyl and furanylmethyl (2-furanylmethyl) substituents.

- Occurrence : Found in thermally processed materials (e.g., furfurylated wood) and honey, with retention times ~14.7–23.2 minutes in GC-MS .

- Comparison : The bromobutyl chain in the target compound may enhance electrophilic reactivity compared to the furanylmethyl group, facilitating nucleophilic substitution reactions.

Reactivity and Stability

- Brominated Furans : Aliphatic bromine (as in 4-bromobutyl) is more reactive than aromatic bromine (e.g., in 5-bromo-2-furoate) . This increases susceptibility to elimination or substitution reactions.

- Thermal Stability : Furans with aliphatic substituents (e.g., 2-furfuryl-5-methylfuran) are prone to degradation under heat, forming derivatives like furfural . The bromobutyl group may further destabilize the compound due to C-Br bond lability.

Analytical Profiles

- GC-MS Retention Behavior :

Table 1: Key Properties of Furan Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Applications/Contexts |

|---|---|---|---|---|---|

| Furan, 2-(4-bromobutyl)-5-methyl- | C₉H₁₃BrO | 217.10 | Not reported | ~300–350 (predicted) | Organic synthesis intermediates |

| Furan, 2-(4-bromophenyl)-5-phenyl | C₁₆H₁₁BrO | 299.16 | 127–129 | 388.5±27.0 | Photocatalysis, pharmaceuticals |

| 5-Methyl-2-furfurylfuran | C₁₀H₁₀O₂ | 162.19 | Not reported | ~250–280 | Food flavoring, wood preservation |

Preparation Methods

Procedure

The most widely reported method involves the reaction of 5-methylfuran with 1,4-dibromobutane via a lithium-mediated alkylation.

-

Generation of Lithium Salt :

-

5-Methylfuran is treated with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at −20°C to form the lithium salt.

-

Reaction :

-

-

Alkylation with 1,4-Dibromobutane :

-

The lithium salt reacts with 1,4-dibromobutane at −20°C, followed by warming to room temperature.

-

Reaction :

-

-

Workup and Purification :

Key Data

-

Yield : 59% (based on analogous synthesis of 2-(4-bromobutyl)-5-dodecylfuran).

-

Spectroscopic Validation :

Suzuki-Miyaura Cross-Coupling (Alternative Route)

Procedure

While less common, palladium-catalyzed cross-coupling offers a modular approach for introducing the bromobutyl chain.

Key Data

-

Limitations : Requires pre-functionalized furan derivatives, increasing synthetic steps.

Direct Bromination of 2-(But-3-enyl)-5-methylfuran

Key Data

Comparative Analysis of Methods

Mechanistic Insights

-

Lithium Alkylation : Deprotonation of 5-methylfuran generates a nucleophilic aryl lithium species, which displaces one bromide from 1,4-dibromobutane. The remaining bromide serves as a leaving group for further functionalization.

-

Suzuki Coupling : Transmetalation between the boronic ester and palladium catalyst facilitates carbon-carbon bond formation, retaining the bromine for subsequent reactions.

Challenges and Optimization Strategies

-

Side Reactions : Competing elimination or dimerization may occur during lithium alkylation. Using excess 1,4-dibromobutane (1.5 equiv) suppresses these pathways.

-

Purification : Silica gel chromatography with hexane/ethyl acetate (20:1) effectively separates the product from unreacted dibromobutane.

Applications and Derivatives

Q & A

Q. Basic Q1: What are reliable synthetic routes for preparing 2-(4-bromobutyl)-5-methylfuran?

The synthesis of brominated furans often involves functionalization via alkylation or halogenation. For example, describes the generation of α-substituted furans using silyl-protected intermediates (e.g., trimethylsilyl groups) to stabilize reactive positions during alkylation. A plausible route for 2-(4-bromobutyl)-5-methylfuran could involve:

Silylation : Protecting the 2-position of 5-methylfuran with a trimethylsilyl group to direct alkylation.

Alkylation : Reacting with 1,4-dibromobutane under controlled conditions to introduce the bromobutyl chain.

Deprotection : Removing the silyl group using fluoride-based reagents (e.g., TBAF).

Key challenges include minimizing side reactions (e.g., over-alkylation) and optimizing solvent polarity to enhance regioselectivity .

Q. Advanced Q2: How do steric and electronic factors influence the dimerization or cycloaddition reactivity of 2-(4-bromobutyl)-5-methylfuran?

Dimerization pathways of furans are highly sensitive to substituent effects. highlights that α-methyl groups increase steric hindrance, favoring endo-selective Diels-Alder reactions, while electron-withdrawing groups (e.g., bromine) modulate electronic density, altering reaction kinetics. For 2-(4-bromobutyl)-5-methylfuran:

- The bromobutyl chain introduces steric bulk, potentially favoring intermolecular reactions over intramolecular cyclization.

- Computational studies (e.g., DFT) can predict transition-state geometries to rationalize product distributions. Experimental validation via trapping with dienophiles (e.g., methyl acrylate) and GC-MS analysis (as in ) is critical .

Structural Characterization

Q. Basic Q3: What spectroscopic techniques are optimal for characterizing 2-(4-bromobutyl)-5-methylfuran?

Q. Advanced Q4: How can conflicting spectral data (e.g., unexpected splitting in NMR) be resolved?

Contradictions may arise from dynamic effects (e.g., rotamers in the bromobutyl chain) or impurities. Strategies include:

- Variable-temperature NMR : To coalesce split peaks caused by slow conformational exchange.

- 2D NMR (COSY, HSQC) : Maps proton-proton correlations and assigns carbons unambiguously.

- Computational modeling : DFT-predicted chemical shifts (e.g., using Gaussian) can validate assignments .

Stability and Safety

Q. Basic Q5: What are the stability considerations for handling 2-(4-bromobutyl)-5-methylfuran?

- Thermal Stability : Brominated furans may decompose at elevated temperatures, releasing HBr (detectable via FT-IR). Store at ≤4°C in amber vials to prevent light-induced degradation .

- Moisture Sensitivity : The C-Br bond is susceptible to hydrolysis. Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) during synthesis .

Q. Advanced Q6: What toxicological profiles should inform laboratory safety protocols?

reports that brominated furans (e.g., tetrahydrofurfuryl bromide) exhibit acute toxicity (e.g., murine LD₅₀ = 180 mg/kg via IV). Recommended precautions:

- PPE : Nitrile gloves, fume hoods, and eye protection.

- Waste Disposal : Segregate halogenated waste and neutralize HBr with bases (e.g., NaHCO₃) before disposal .

Computational and Mechanistic Studies

Q. Advanced Q7: How can DFT calculations guide the design of reactions involving 2-(4-bromobutyl)-5-methylfuran?

DFT methods (e.g., B3LYP/6-311+G(d,p)) predict:

- Reactivity Hotspots : Electron density maps identify nucleophilic/electrophilic sites.

- Reaction Barriers : Transition-state energies for dimerization or nucleophilic substitution (SN2 at C-Br).

- Solvent Effects : PCM models simulate solvent polarity’s impact on reaction pathways. Cross-validate with experimental kinetics (e.g., Arrhenius plots) .

Biological and Material Applications

Q. Advanced Q8: What methodologies assess the biological activity of 2-(4-bromobutyl)-5-methylfuran derivatives?

- Antimicrobial Assays : Broth microdilution (MIC) against Gram+/− bacteria (e.g., S. aureus, E. coli).

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate IC₅₀.

- SAR Studies : Modify the bromobutyl chain (e.g., substituent length, halogen type) and correlate with bioactivity .

Analytical Challenges

Q. Advanced Q9: How can trace impurities from synthesis be quantified and identified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.